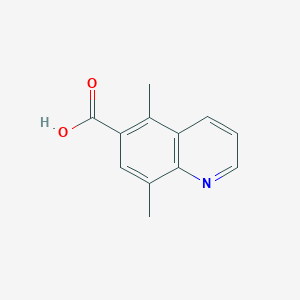

5,8-Dimethylquinoline-6-carboxylic acid

Descripción

5,8-Dimethylquinoline-6-carboxylic acid is a quinoline derivative characterized by methyl substituents at positions 5 and 8 of the quinoline ring and a carboxylic acid group at position 5. The molecular formula is C₁₃H₁₃NO₂, with a molecular weight of 215.25 g/mol. The methyl groups at positions 5 and 8 likely enhance lipophilicity, influencing bioavailability and membrane permeability in biological systems . The carboxylic acid moiety at position 6 provides a site for hydrogen bonding or salt formation, which may improve solubility or target binding in drug design.

Propiedades

IUPAC Name |

5,8-dimethylquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-6-10(12(14)15)8(2)9-4-3-5-13-11(7)9/h3-6H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETZZXJUDWVJJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1N=CC=C2)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethylquinoline-6-carboxylic acid typically involves the Skraup synthesis, which is a classical method for quinoline derivatives. This process involves the reaction of an aniline derivative with glycerol in the presence of sulfuric acid and an oxidizing agent. The specific conditions, such as temperature and reaction time, are optimized to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of 5,8-Dimethylquinoline-6-carboxylic acid may involve continuous flow reactors and advanced purification techniques to ensure high purity and yield. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 5,8-Dimethylquinoline-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of dihydroquinoline derivatives.

Substitution: Introduction of various alkyl or aryl groups at different positions on the quinoline ring.

Aplicaciones Científicas De Investigación

5,8-Dimethylquinoline-6-carboxylic acid has found applications in various scientific fields:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of new drugs.

Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 5,8-Dimethylquinoline-6-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5,8-Dimethylquinoline-6-carboxylic acid and related quinoline derivatives:

Structural and Functional Analysis

- Substituent Effects: Methyl Groups (5,8-Me): These electron-donating groups in 5,8-Dimethylquinoline-6-carboxylic acid increase steric bulk and lipophilicity compared to unsubstituted quinolines. This may enhance membrane penetration but reduce aqueous solubility. Carboxylic Acid (6-COOH): The presence of a carboxylic acid group distinguishes this compound from esters (e.g., Methyl 2-acetamidoquinoline-6-carboxylate ). Amino vs. Methyl Groups: 5-Amino-6-quinolinecarboxylic acid features an electron-rich amino group at position 5, which may facilitate hydrogen bonding with enzymes or DNA, contrasting with the hydrophobic methyl groups in the target compound.

- Biological Activity: While direct studies on 5,8-Dimethylquinoline-6-carboxylic acid are scarce, analogs like 5-Amino-6-quinolinecarboxylic acid demonstrate antimicrobial and anticancer properties, suggesting that substituent positioning critically modulates activity . Methyl 2-acetamidoquinoline-6-carboxylate lacks reported bioactivity but highlights the importance of esterification in altering compound stability and handling risks.

Actividad Biológica

5,8-Dimethylquinoline-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its potential as an antimicrobial, anticancer, and antimalarial agent, supported by various research findings and case studies.

Chemical Structure and Properties

5,8-Dimethylquinoline-6-carboxylic acid belongs to the quinoline family, characterized by a bicyclic structure that includes a fused benzene and pyridine ring. The presence of methyl groups at the 5 and 8 positions and a carboxylic acid group at the 6 position contributes to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that 5,8-Dimethylquinoline-6-carboxylic acid exhibits notable antimicrobial properties . It has been shown to interact with bacterial enzymes such as DNA gyrase, which is crucial for DNA replication in bacteria. This interaction leads to inhibition of bacterial cell division.

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA .

Anticancer Activity

The anticancer potential of 5,8-Dimethylquinoline-6-carboxylic acid has been explored in various studies. Preliminary results indicate that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of proliferation.

Case Study: In Vitro Anticancer Activity

In a study involving human cancer cell lines (HeLa and HepG2), 5,8-Dimethylquinoline-6-carboxylic acid demonstrated significant cytotoxic effects:

- HeLa Cells : IC50 = 25 µg/mL

- HepG2 Cells : IC50 = 30 µg/mL

These results indicate that the compound has a moderate level of cytotoxicity against these cancer cell lines, warranting further investigation into its mechanism of action and potential as a therapeutic agent .

Antimalarial Activity

The antimalarial properties of quinoline derivatives are well-documented, and 5,8-Dimethylquinoline-6-carboxylic acid is no exception. Studies have shown that it exhibits moderate activity against Plasmodium falciparum, the causative agent of malaria.

Table 2: Antimalarial Activity Against Plasmodium falciparum

| Compound | IC50 (µg/mL) |

|---|---|

| Chloroquine | 0.05 |

| 5,8-Dimethylquinoline-6-carboxylic acid | 1.2 |

The IC50 value indicates that while not as potent as chloroquine, it still holds promise as a lead compound for further development .

The biological activity of 5,8-Dimethylquinoline-6-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in DNA replication and metabolic pathways.

- Metal Chelation : Its ability to chelate metal ions enhances its antimicrobial activity.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.

Future Directions

Ongoing research aims to optimize the structure of 5,8-Dimethylquinoline-6-carboxylic acid to enhance its biological activity and reduce toxicity. Future studies will focus on:

- Synthesis of Derivatives : Exploring modifications to improve efficacy against resistant bacterial strains and cancer cells.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic potential in animal models.

- Mechanistic Studies : Understanding the detailed molecular interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.